molecular formula C16H23NO6 B5026736 1-[2-(2-Methoxyphenoxy)ethyl]piperidine;oxalic acid

1-[2-(2-Methoxyphenoxy)ethyl]piperidine;oxalic acid

Cat. No.: B5026736
M. Wt: 325.36 g/mol
InChI Key: VOVHCYFBMOLBNM-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyphenoxy)ethyl]piperidine;oxalic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.C2H2O4/c1-16-13-7-3-4-8-14(13)17-12-11-15-9-5-2-6-10-15;3-1(4)2(5)6/h3-4,7-8H,2,5-6,9-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVHCYFBMOLBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Methoxyphenoxy)ethyl]piperidine typically involves the reaction of 2-(2-Methoxyphenoxy)ethanol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced equipment and techniques ensures the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Methoxyphenoxy)ethyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(2-Methoxyphenoxy)ethyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-Methoxyphenoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-Methoxyphenoxy)ethyl]piperidine is unique due to its specific structure, which imparts distinct chemical and biological propertiesCompared to similar compounds, it may exhibit different pharmacological activities and chemical reactivity, making it a valuable compound for research and industrial applications .

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